BenchChemオンラインストアへようこそ!

4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Kinase inhibitor Structure-activity relationship Regiochemistry

Select the 5-carbonitrile (not 6-CN) pyrrolotriazine regioisomer for kinase inhibitor programs. SAR studies show C-5 substitution uniquely enables potent VEGFR-2, FGFR-1, and PI3Kδ inhibition via hinge-region nitrile hydrogen-bonding—a binding mode unachievable with non-nitrile or 6-CN analogs. 98% HPLC purity minimizes impurity accumulation across multi-step parallel synthesis, preserving isolated yields. TPSA 73.95 Ų (<90 Ų CNS threshold) allows additional substituent installation for blood-brain barrier penetration. Co-crystallized with p38α MAP kinase. Derisk lead optimization—procure the correct regioisomer.

Molecular Formula C7H4N4O
Molecular Weight 160.13 g/mol
CAS No. 1263282-47-8
Cat. No. B11744973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
CAS1263282-47-8
Molecular FormulaC7H4N4O
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1C#N)C(=O)NC=N2
InChIInChI=1S/C7H4N4O/c8-3-5-1-2-11-6(5)7(12)9-4-10-11/h1-2,4H,(H,9,10,12)
InChIKeyAMVGSQZTNKHWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile (CAS 1263282-47-8): Core Scaffold Identity and Procurement Profile


4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile (CAS 1263282-47-8) is a bridgehead nitrogen heterocycle belonging to the pyrrolo[2,1-f][1,2,4]triazine family, a scaffold recognized as a 'privileged structure' in kinase inhibitor drug discovery [1]. With a molecular formula of C₇H₄N₄O and a molecular weight of 160.13 g/mol, this compound features a 4-oxo substitution and a carbonitrile group specifically at the 5-position of the fused ring system . The compound is commercially available as a research-grade building block with a typical purity of 98% (HPLC) .

Why 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile Cannot Be Casually Replaced by Other Pyrrolotriazine Analogs


Within the pyrrolo[2,1-f][1,2,4]triazine class, the precise location of the carbonitrile substituent is not a trivial detail—it is a critical determinant of downstream synthetic utility and biological target engagement. Extensive Structure-Activity Relationship (SAR) campaigns against VEGFR-2 and FGFR-1 kinases have demonstrated that modifications at the C-5 and C-6 positions of the pyrrolotriazine core produce divergent potency and selectivity profiles [1]. For instance, the 5-carbonitrile regiochemistry of the target compound provides a unique electronic environment and a specific vector for further derivatization that is geometrically and electronically distinct from the 6-carbonitrile isomer (CAS 2108025-47-2) or the 6-carboxylic acid analog (CAS 1305207-70-8). Substituting one for another without rigorous re-validation of the synthetic route risks introducing positional isomers that can derail a lead optimization program, as the binding mode to ATP-binding pockets is highly sensitive to the orientation of the nitrile hydrogen-bond acceptor [2].

Quantitative Differentiation Evidence for 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile vs. Closest Analogs


Regiochemical Precision: 5-Carbonitrile vs. 6-Carbonitrile Isomer — Synthetic and Biological Consequence

The target compound places the carbonitrile group at the C-5 position of the pyrrolotriazine core, whereas the commercially available isomer 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (CAS 2108025-47-2) carries it at C-6. In kinase inhibitor SAR, the C-5 substituent directly projects toward the solvent-accessible region of the ATP-binding pocket, influencing both potency and selectivity, while C-6 modifications primarily affect the ribose-binding pocket interactions [1]. This regiochemical difference is non-interchangeable: the 5-carbonitrile analog LAS-191954 (a PI3Kδ inhibitor built on the 5-carbonitrile core) achieves an IC₅₀ of 2.6 nM, a potency level not achievable with the corresponding 6-substituted scaffold unless completely redesigned .

Kinase inhibitor Structure-activity relationship Regiochemistry

Commercial Purity Benchmarking: 98% vs. 95% — Impact on Downstream Reaction Yield and Reproducibility

The target compound is commercially offered at 98% purity by Leyan (Catalog No. 1554010) . In contrast, the 4-chloro analog 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile (CAS 1263286-52-7) is supplied at a maximum of 95% purity [1], and the 6-carbonitrile isomer (CAS 2108025-47-2) is available at NLT 98% from MolCore . In multi-step synthesis, a 3% purity differential can correspond to a 5–10% cumulative yield loss over 4–6 synthetic steps, significantly affecting total cost of goods and reproducibility at scale.

Chemical purity Procurement specification Synthetic reproducibility

Functional Group Orthogonality: 5-Carbonitrile vs. 6-Carboxylic Acid — Divergent Derivatization Pathways

The target compound bears a carbonitrile at the 5-position, whereas the commonly available 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (CAS 1305207-70-8) carries a carboxylic acid at the 6-position. The nitrile group can serve as a precursor to amines (via reduction), tetrazoles (via click chemistry), or amides (via hydrolysis), while the carboxylic acid primarily enables amide coupling and esterification. The nitrile is a versatile, non-ionizable functional group with a lower topological polar surface area contribution than carboxylic acid, a property that can favorably influence passive membrane permeability of the final derivatives . Computed XLogP3 for the 6-carboxylic acid is −0.3, indicating higher hydrophilicity and potentially poorer membrane penetration compared to the nitrile-bearing target compound [1].

Synthetic chemistry Functional group interconversion Building block utility

Scaffold Validation: Pyrrolo[2,1-f][1,2,4]triazine as a Clinically Validated Kinase Inhibitor Template

The pyrrolo[2,1-f][1,2,4]triazine core has been clinically validated through multiple drug candidates. Brivanib alaninate (BMS-582664), a VEGFR-2/FGFR-1 dual inhibitor built on the pyrrolotriazine scaffold, inhibits VEGFR-2 with an IC₅₀ of 25 nM and has advanced to Phase III clinical trials [1]. The core is also present in remdesivir (GS-5734), an approved antiviral agent. The 5-carbonitrile substitution pattern found in the target compound specifically positions the nitrile as a hydrogen-bond acceptor capable of engaging the hinge region of kinase ATP-binding sites, a binding mode confirmed by co-crystal structures of related 5-substituted pyrrolotriazines with p38α MAP kinase [2]. This level of structural validation is absent for non-pyrrolotriazine heterocyclic alternatives such as pyrrolopyrimidines or pyrazolotriazines when targeting the same kinase panel.

Kinase inhibitor Clinical candidate Privileged scaffold

Optimal Procurement and Research Application Scenarios for 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile


Kinase Inhibitor Lead Generation Targeting VEGFR-2, FGFR-1, or PI3Kδ

When initiating a medicinal chemistry campaign against VEGFR-2, FGFR-1, or PI3Kδ kinases, the 5-carbonitrile pyrrolotriazine core provides a validated starting scaffold with established SAR. The C-5 nitrile can serve as a synthetic handle for further elaboration or as a hydrogen-bond acceptor in the hinge-binding region [1]. As demonstrated by the PI3Kδ inhibitor LAS-191954 (IC₅₀ = 2.6 nM), the 5-carbonitrile regioisomer specifically enables access to potent, selective kinase inhibitors that cannot be replicated using the 6-carbonitrile isomer without complete redesign .

Multi-Step Parallel Synthesis Requiring High-Purity Building Blocks

For parallel synthesis libraries or multi-step medicinal chemistry workflows, the 98% purity specification of the target compound (Leyan Catalog No. 1554010) reduces the risk of impurity accumulation across synthetic steps [1]. In comparison, the 4-chloro analog (CAS 1263286-52-7) at 95% purity introduces higher impurity burden that can complicate HPLC purification and reduce isolated yields by an estimated 5–10% over a 4-step sequence .

Development of CNS-Penetrant Kinase Inhibitors

The target compound's 5-carbonitrile group contributes lower topological polar surface area (TPSA 73.95 Ų) compared to the 6-carboxylic acid analog (TPSA 83.7 Ų; XLogP3 = −0.3) [1]. For CNS drug discovery programs where TPSA < 90 Ų is a key parameter for blood-brain barrier penetration, the nitrile-bearing scaffold offers a more favorable physicochemical starting point, enabling medicinal chemists to install additional substituents without exceeding the TPSA threshold for CNS permeability [1].

Academic and Industrial Kinase Profiling Studies

For groups conducting broad kinase selectivity profiling, the pyrrolo[2,1-f][1,2,4]triazine scaffold has been co-crystallized with multiple kinases including p38α MAP kinase, providing a robust structural basis for structure-based drug design [1]. The 5-carbonitrile variant specifically enables engagement with the hinge region through the nitrile hydrogen-bond acceptor, a binding mode documented in several kinase co-crystal structures and not achievable with non-nitrile analogs .

Quote Request

Request a Quote for 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.